

2-PhenylOctane molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-PhenylOctane**

Cat. No.: **B13413545**

[Get Quote](#)

An In-depth Technical Guide to **2-PhenylOctane**: Molecular Properties and Characteristics

This guide provides a detailed overview of the core molecular properties of **2-phenylOctane**, a significant organic compound. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data on this molecule.

Core Molecular Data

The fundamental molecular and physical properties of **2-phenylOctane** are summarized in the table below. This data is essential for a variety of applications, from reaction stoichiometry to analytical characterization.

Property	Value
Molecular Formula	C ₁₄ H ₂₂ [1] [2]
Molecular Weight	190.33 g/mol [1] [2]
Exact Mass	190.172150702
Density	0.857 g/cm ³ [1]
Boiling Point	252.6°C at 760 mmHg [1]
Melting Point	-38.9°C [1] [2]
Flash Point	99.6°C [1]
Refractive Index	1.4837 [1]
CAS Number	777-22-0 [1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-phenyloctane** are crucial for its practical application and study. The following outlines a common synthetic approach.

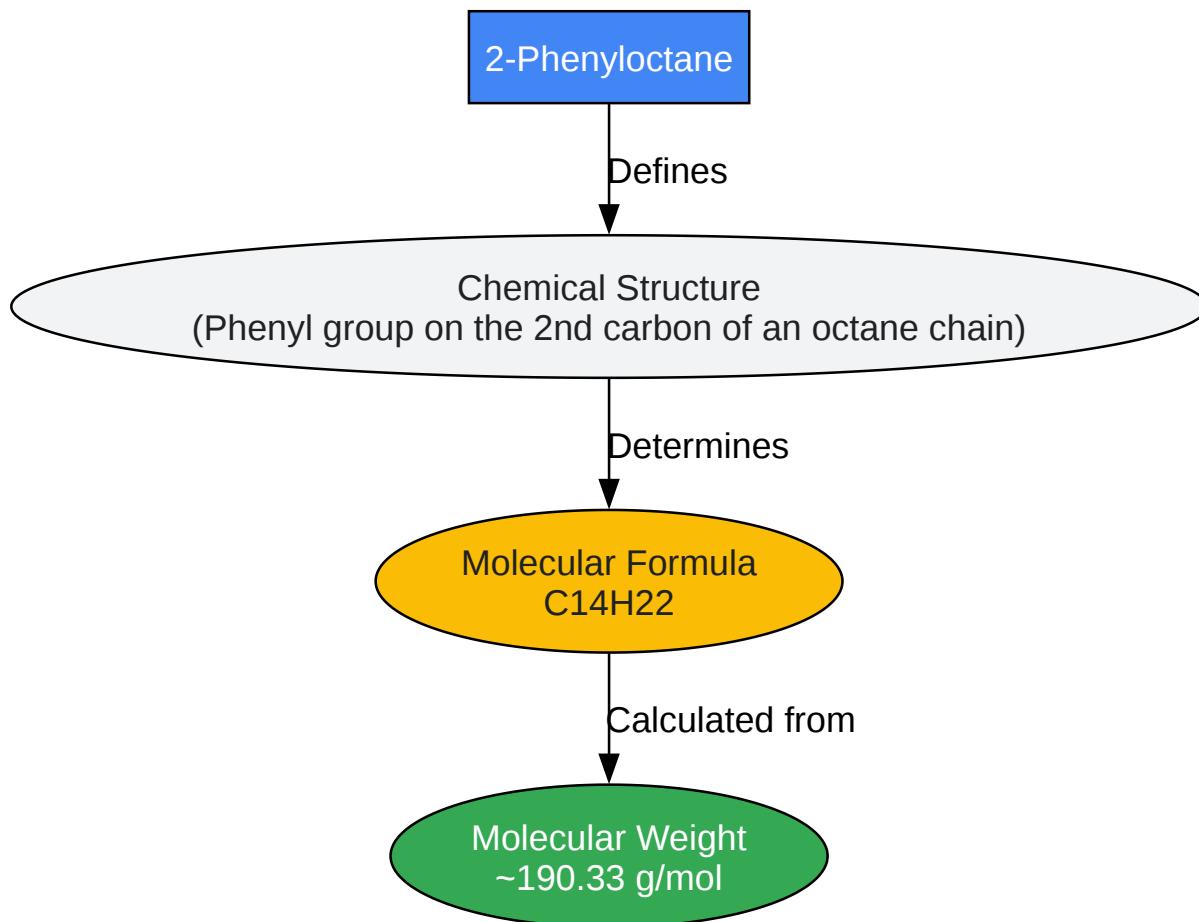
Synthesis of 2-Phenyloctane via Grignard Reaction

A prevalent method for the synthesis of **2-phenyloctane** involves the Grignard reaction, a robust carbon-carbon bond-forming reaction.

Materials:

- Bromobenzene
- Magnesium turnings
- Dry diethyl ether
- 2-Octanone
- 1 M Hydrochloric acid

- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and extraction


Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are covered with dry diethyl ether. A solution of bromobenzene in dry diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.
- Reaction with Ketone: Once the Grignard reagent formation is complete, the flask is cooled in an ice bath. A solution of 2-octanone in dry diethyl ether is then added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
- Workup and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid to dissolve the magnesium salts. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting crude tertiary alcohol is not isolated.
- Reduction to Alkane: The crude alcohol is then subjected to a reduction reaction to yield **2-phenyloctane**. This can be achieved through various methods, such as catalytic hydrogenation or by using a reducing agent like triethylsilane in the presence of a strong acid.
- Final Purification: The final product, **2-phenyloctane**, is purified by fractional distillation under reduced pressure to obtain the pure compound.

Molecular Structure and Properties Relationship

The relationship between the chemical structure of **2-phenyloctane** and its fundamental molecular properties can be visualized as a logical flow. The IUPAC name defines the

arrangement of atoms, which in turn dictates the molecular formula and, consequently, the molecular weight.

[Click to download full resolution via product page](#)

Caption: Logical flow from compound name to molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-PhenylOctane | lookchem [lookchem.com]

- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [2-Phenoctane molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13413545#2-phenyloctane-molecular-weight-and-formula\]](https://www.benchchem.com/product/b13413545#2-phenyloctane-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com